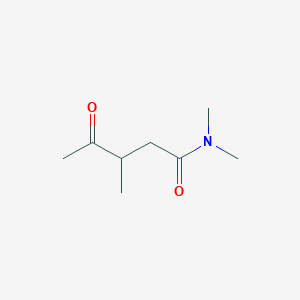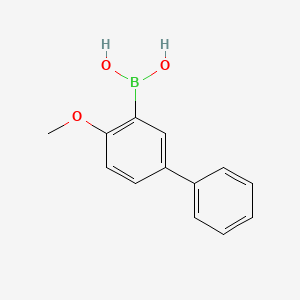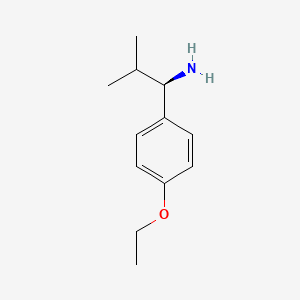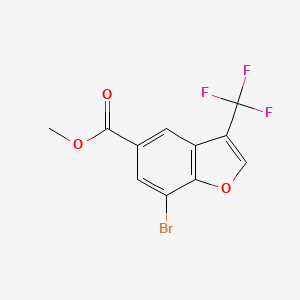
Methyl 4-(2-methoxyacetyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-methoxyacetyl)benzoate is an organic compound with the molecular formula C11H12O4 It is an ester derivative of benzoic acid and is characterized by the presence of a methoxyacetyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-methoxyacetyl)benzoate typically involves the esterification of 4-(2-methoxyacetyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: Room temperature to reflux conditions
Solvent: Methanol
The reaction proceeds through the nucleophilic attack of the methanol on the carbonyl carbon of the benzoic acid derivative, followed by the elimination of water to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solid acid catalysts such as zirconium or titanium-based catalysts can be employed to improve the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions
Methyl 4-(2-methoxyacetyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Reduction: LiAlH4 or sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination
Major Products
Hydrolysis: 4-(2-methoxyacetyl)benzoic acid and methanol
Reduction: 4-(2-methoxyacetyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
Methyl 4-(2-methoxyacetyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用機序
The mechanism of action of Methyl 4-(2-methoxyacetyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction .
類似化合物との比較
Methyl 4-(2-methoxyacetyl)benzoate can be compared with other ester derivatives of benzoic acid, such as:
Methyl benzoate: Lacks the methoxyacetyl group, making it less complex and with different chemical properties.
Ethyl 4-(2-methoxyacetyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which may affect its reactivity and applications.
Methyl 4-(2-methoxyethoxy)benzoate: Contains a methoxyethoxy group, leading to different physical and chemical properties
This compound is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical reactivity and potential biological activities.
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
methyl 4-(2-methoxyacetyl)benzoate |
InChI |
InChI=1S/C11H12O4/c1-14-7-10(12)8-3-5-9(6-4-8)11(13)15-2/h3-6H,7H2,1-2H3 |
InChIキー |
SGTSPUJDDBPSAU-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)C1=CC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


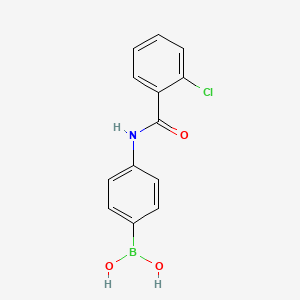
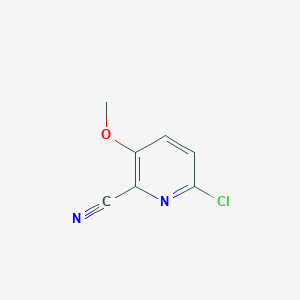
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
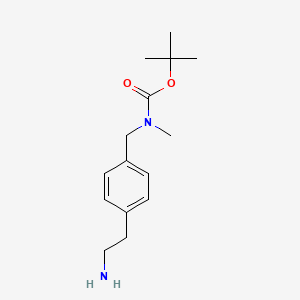
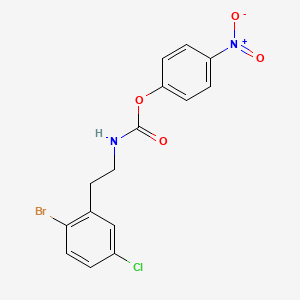
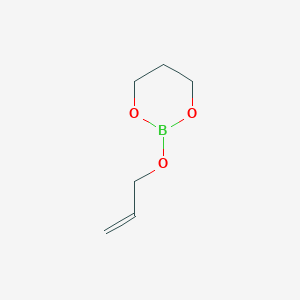
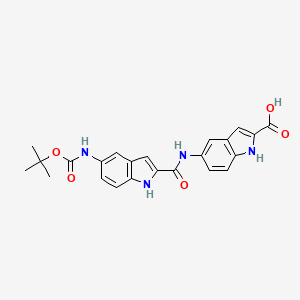
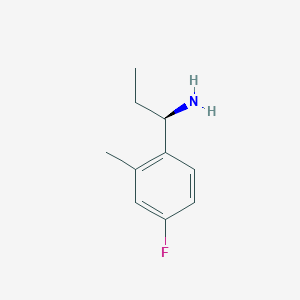

![(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole](/img/structure/B13980953.png)
